4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3'-bipiperidine]-2'-one
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Overview
Description
4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3’-bipiperidine]-2’-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a bipiperidine backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3’-bipiperidine]-2’-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3’-bipiperidine]-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- **4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid
Uniqueness
4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3’-bipiperidine]-2’-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets.
Properties
Molecular Formula |
C18H25F3N4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]piperidin-2-one |
InChI |
InChI=1S/C18H25F3N4O/c1-24(16-11-14(4-8-22-16)18(19,20)21)12-13-5-9-25(10-6-13)15-3-2-7-23-17(15)26/h4,8,11,13,15H,2-3,5-7,9-10,12H2,1H3,(H,23,26) |
InChI Key |
IQAMLPGYCORSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2CCCNC2=O)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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